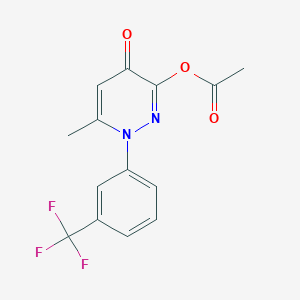
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have demonstrated that 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- can exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. Additionally, this compound has been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its wide range of biological activities, which make it a versatile compound for investigating various disease pathways. Additionally, this compound is relatively easy to synthesize and has good solubility in common organic solvents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential use of this compound as a diagnostic tool for disease detection and monitoring may also be of interest.
In conclusion, 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a promising compound with a wide range of potential applications in medicinal chemistry. Its diverse biological activities make it a versatile compound for investigating various disease pathways, and future research may uncover even more potential uses for this compound.
Méthodes De Synthèse
The synthesis of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 6-methyl-4-hydroxy-3-pyridazinone in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Propriétés
Numéro CAS |
146824-76-2 |
|---|---|
Nom du produit |
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C14H11F3N2O3 |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-6-12(21)13(22-9(2)20)18-19(8)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3 |
Clé InChI |
TTYKWWXECAFZLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
SMILES canonique |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Autres numéros CAS |
146824-76-2 |
Synonymes |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
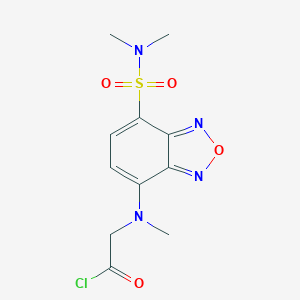
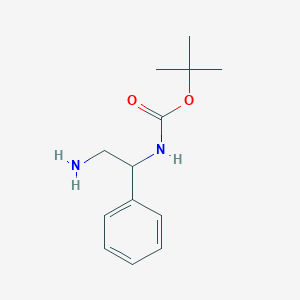
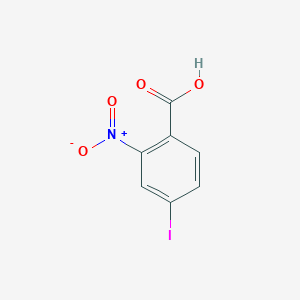
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
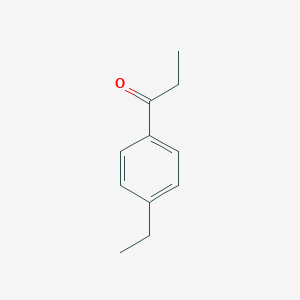
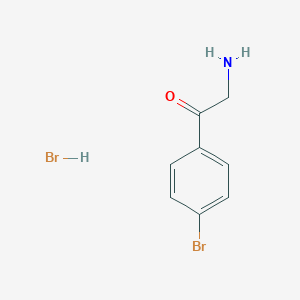
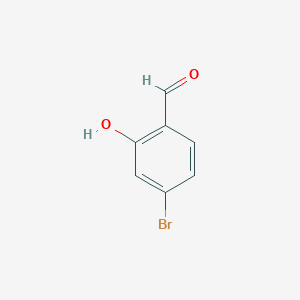

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)

